molecular formula C11H11ClN2O B11760741 2-Chloro-6-(2-methoxyethyl)quinazoline

2-Chloro-6-(2-methoxyethyl)quinazoline

Cat. No.: B11760741
M. Wt: 222.67 g/mol
InChI Key: NKEMLJAJJUPSSG-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-methoxyethyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The compound has a molecular formula of C11H11ClN2O and a molecular weight of 222.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methoxyethyl)quinazoline typically involves the reaction of 2-amino-5-chlorobenzonitrile with 2-methoxyethylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a temperature of around 120°C for several hours to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methoxyethyl)quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(2-methoxyethyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methoxyethyl)quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylquinazoline
  • 2-Chloro-6-methylquinazoline
  • 2-Chloro-4-anilinoquinazoline

Uniqueness

2-Chloro-6-(2-methoxyethyl)quinazoline is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may influence its interaction with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-chloro-6-(2-methoxyethyl)quinazoline

InChI

InChI=1S/C11H11ClN2O/c1-15-5-4-8-2-3-10-9(6-8)7-13-11(12)14-10/h2-3,6-7H,4-5H2,1H3

InChI Key

NKEMLJAJJUPSSG-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC2=CN=C(N=C2C=C1)Cl

Origin of Product

United States

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